2-chloro-N-(4-ethoxyphenyl)-4-fluorobenzamide
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Overview
Description
2-chloro-N-(4-ethoxyphenyl)-4-fluorobenzamide is an organic compound with a molecular formula of C15H13ClFNO2. This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a fluorobenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethoxyphenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-ethoxyaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed and purified. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethoxyphenyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced forms.
Scientific Research Applications
2-chloro-N-(4-ethoxyphenyl)-4-fluorobenzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide
- 2-chloro-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-chloro-N-(4-ethoxyphenyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17)9-14(13)16/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBYNGMRJPZMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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